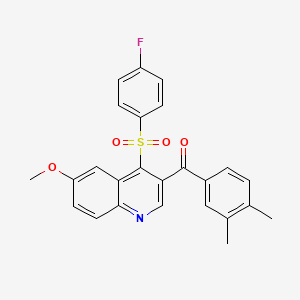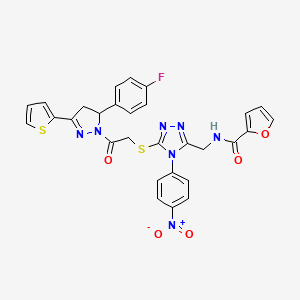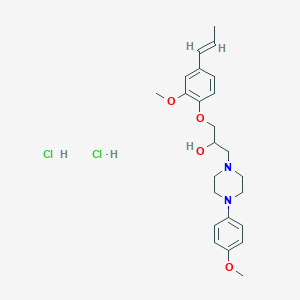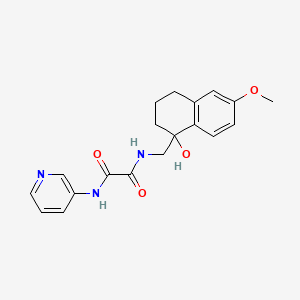![molecular formula C21H19F3N2O2S B2519550 4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid CAS No. 664994-28-9](/img/structure/B2519550.png)
4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be extrapolated to hypothesize about the potential uses and properties of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The second paper discusses a Pd-catalyzed decarboxylative cyclization process that could potentially be applied to the synthesis of similar compounds to the one . This process involves the use of sulfur ylides and can lead to the formation of dihydroquinolines with trifluoromethyl groups, which are part of the core structure of the compound of interest .
Molecular Structure Analysis
The molecular structure of the compound includes a tetrahydroquinoline moiety, which is a common feature in molecules with potential pharmacological activities. The presence of a trifluoromethyl group is known to increase the lipophilicity and metabolic stability of pharmaceuticals. Additionally, the cyano and benzoic acid groups could be involved in key interactions with biological targets, such as enzymes or receptors. The first paper provides an example of how similar structures interact with the enzyme AKR1C3, where the carboxylate group occupies a critical position in the enzyme's active site .
Chemical Reactions Analysis
The compound contains several reactive functional groups that could participate in various chemical reactions. The benzoic acid moiety could be involved in reactions typical for carboxylic acids, such as esterification or amide formation. The cyano group could undergo reactions like nucleophilic addition or be used in further synthetic modifications. The sulfur atom within the sulfanyl group could also be a site for chemical transformations, potentially leading to the formation of sulfones or sulfonamides, as seen in the first paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include high lipophilicity due to the trifluoromethyl group, which could influence its solubility and distribution in biological systems. The presence of the benzoic acid group suggests that the compound could exist in different ionization states depending on the pH, which would affect its solubility and permeability. The molecular rigidity imparted by the tetrahydroquinoline ring could also influence the compound's binding to biological targets, as seen in the crystal structure studies of related compounds .
Aplicaciones Científicas De Investigación
Subheading Analyzing Degradation Processes of Nitisinone
The stability of nitisinone, a synthetically produced triketone herbicide and a medical treatment for hepatorenal tyrosinemia, was assessed using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The study aimed to understand NTBC's stability under different conditions, including pH, temperature, and exposure to ultraviolet radiation. Major degradation products identified were 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, contributing to a better understanding of NTBC's properties and its medical application risks and benefits (Barchańska et al., 2019).
Advanced Oxidation Processes for Acetaminophen Degradation
Subheading Assessing Acetaminophen Degradation and By-Products
This review focuses on the advanced oxidation processes (AOPs) used for acetaminophen (ACT) degradation in water. Various AOP systems have different kinetics, mechanisms, and by-products. The study also examines the biotoxicity of ACT by-products, highlighting the significance of addressing environmental and ecological concerns associated with ACT degradation products (Qutob et al., 2022).
Antioxidant Capacity Reaction Pathways and Analytical Methods
Subheading Exploring Antioxidant Capacity Assays and Reaction Pathways
The ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity, has specific reaction pathways for certain antioxidants. This review critically analyzes the reaction pathways and the specificity and relevance of the oxidation products formed during these assays, contributing to a nuanced understanding of their applications and limitations (Ilyasov et al., 2020).
Subheading Reviewing Analytical Methods for Determining Antioxidant Activity
A comprehensive review of the most critical tests for determining antioxidant activity, covering their detection mechanisms, applicability, advantages, and disadvantages. This paper delves into the chemical and electrochemical methodologies used in antioxidant analysis, providing insights into the processes involving various antioxidants (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
4-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-2-12-5-8-17-15(9-12)18(21(22,23)24)16(10-25)19(26-17)29-11-13-3-6-14(7-4-13)20(27)28/h3-4,6-7,12H,2,5,8-9,11H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQNPTIDRDWMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)

![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)

![6-Ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2519480.png)

![ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2519483.png)
![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)

![3,4-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519486.png)


![4-[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2519489.png)
![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)